molecular formula C19H24N2O2 B2982744 N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide CAS No. 2198790-77-9

N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide

Cat. No.: B2982744
CAS No.: 2198790-77-9
M. Wt: 312.413
InChI Key: GQQYHWBLMIZUDO-BJWYYQGGSA-N
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Description

N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide is a compound known for its complex structure and various applications. This compound is part of a class of substances often studied for their potential therapeutic effects and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis methods. Here’s an outline:

  • Starting Materials: : The synthesis begins with commercially available reagents.

  • Key Steps

    • Formation of the bicyclic core structure.

    • Introduction of the N-methyl group.

    • Incorporation of the phenyl ring and oxo group.

    • Final attachment of the prop-2-enamide moiety.

  • Reaction Conditions: : The reactions are carried out under controlled temperatures and often require catalysts to enhance the reaction rates and yields.

Industrial Production Methods

While industrial production methods for such specialized compounds may not be as commonly documented, they generally follow similar multi-step procedures with optimization for scale, cost-efficiency, and purity. Advanced techniques like continuous flow synthesis and catalytic processes are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially modifying the oxo group.

  • Reduction: : Reduction reactions can affect the carbonyl groups, leading to alcohol derivatives.

  • Substitution: : Substitution reactions might involve replacing specific groups within the compound, such as the phenyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, NaOCl

  • Reducing Agents: : LiAlH4, NaBH4

  • Substitution Reagents: : Halogens (Br2, Cl2)

Major Products Formed

Products vary based on the type of reaction:

  • Oxidation: : Carboxylic acids, ketones

  • Reduction: : Alcohols

  • Substitution: : Halogenated derivatives

Scientific Research Applications

This compound has found applications in various scientific fields:

Chemistry

  • Catalysis: : Acts as a catalyst or catalyst precursor in organic reactions.

Biology

  • Biological Studies: : Used in studies involving receptor binding and enzyme activity due to its structural complexity.

Medicine

  • Pharmacology: : Investigated for potential therapeutic benefits, including neurological effects.

Industry

  • Material Science: : Potential use in the development of novel materials due to its robust chemical structure.

Mechanism of Action

The compound’s effects are mediated through its interaction with specific molecular targets:

  • Molecular Targets: : Receptors or enzymes, often in the nervous system.

  • Pathways: : Alters signaling pathways, potentially affecting neurotransmission and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[(2S)-1-methyl-2-phenylethyl]prop-2-enamide

  • N-Methyl-N-[2-oxo-2-phenylethyl]prop-2-enamide

Uniqueness

N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[32

That’s the article

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-[(1S,5R)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-18(22)20(2)13-19(23)21-16-9-10-17(21)12-15(11-16)14-7-5-4-6-8-14/h3-8,15-17H,1,9-13H2,2H3/t15?,16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQYHWBLMIZUDO-ALOPSCKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1C2CCC1CC(C2)C3=CC=CC=C3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)N1[C@@H]2CC[C@H]1CC(C2)C3=CC=CC=C3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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